1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine is a compound belonging to the imidazo[1,2-a]pyrazine class, which is characterized by a fused ring structure containing both imidazole and pyrazine rings. This compound has garnered attention for its potential pharmacological applications, particularly in the modulation of neurotransmitter receptors such as the AMPA receptor, which is involved in synaptic transmission and plasticity.
The compound is classified under heterocyclic compounds due to its unique ring structure. It can be synthesized through various chemical methods and has been explored for its biological activities. Notably, research has indicated that derivatives of imidazo[1,2-a]pyrazines exhibit a range of pharmacological effects, including anti-inflammatory and anti-cancer properties .
The synthesis of 1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine typically involves classical organic chemistry techniques. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, reactions may utilize microwave-assisted synthesis to enhance yield and reduce reaction times.
The synthesis can be optimized by adjusting reaction times, temperatures, and reagent concentrations to achieve higher purity and yield of the desired product .
The molecular formula of 1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine is , with a molecular weight of approximately 166.19 g/mol. The structural representation includes:
The compound’s InChI key is PIUBBPRTPBCPLV-UHFFFAOYSA-N
, which allows for its identification in chemical databases .
1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine can participate in various chemical reactions typical of amines and heterocycles:
These reactions are essential for developing derivatives that may enhance biological activity or modify pharmacokinetic properties .
The mechanism of action for 1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine primarily involves its interaction with neurotransmitter receptors. Research indicates that compounds in this class can act as AMPA receptor modulators:
Further studies are required to elucidate the precise pathways involved in its pharmacological effects .
1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine has several potential applications in scientific research:
The imidazo[1,2-a]pyrazine scaffold has evolved from a synthetic curiosity to a privileged structure in medicinal chemistry over the past three decades. Early exploration focused on its resemblance to purine nucleobases, suggesting potential as a kinase inhibitor core. Initial derivatives exhibited moderate bioactivity but suffered from poor pharmacokinetic properties and limited selectivity. The breakthrough came with the discovery that strategic substitutions at the C3, C6, and C8 positions could dramatically enhance both potency and selectivity. For instance, the introduction of aminomethyl moieties at the C3 position, as seen in 1-Imidazo[1,2-a]pyrazin-3-YL-N-methylmethanamine, addressed critical bioavailability limitations of earlier analogs by improving aqueous solubility and membrane permeability. This structural optimization coincided with advances in synthetic methodology, particularly Pd-catalyzed cross-coupling reactions, which enabled efficient diversification of the core scaffold [4]. The timeline of development reveals a shift from broad-spectrum kinase inhibitors to highly selective agents, driven by crystallographic studies demonstrating how substituents modulate binding interactions in ATP pockets [1].
1-Imidazo[1,2-a]pyrazin-3-YL-N-methylmethanamine exemplifies the strategic application of scaffold functionalization to optimize drug-like properties. The N-methylmethanamine side chain enhances physicochemical parameters critical for CNS penetration and intracellular target engagement: calculated logP values typically range from 1.5-2.5, polar surface area is optimized for membrane transit (~40 Ų), and basicity (pKa ~7.5) supports solubility in physiological environments. This derivative serves as a versatile intermediate for further modifications, particularly through urea formation or amide coupling at the terminal amine. Research highlights its role as a key pharmacophore in discoidin domain receptor (DDR) inhibitors, where the methylmethanamine linker positions aromatic groups for optimal interaction with the hydrophobic back pocket of DDR1. Additionally, its incorporation into AMPA receptor negative allosteric modulators demonstrates scaffold versatility, with the basic side chain forming salt bridges within the TARP γ-8 binding site [2] [8]. These applications underscore its dual utility as both a standalone bioactive compound and a synthetic building block for complex molecules.
The distinctive electronic and steric profile of imidazo[1,2-a]pyrazine confers specific advantages over related bicyclic heterocycles in drug design:
Bioisosteric Superiority to Imidazo[4,5-b]pyridine: While both scaffolds exhibit similar hydrogen-bonding capacity, imidazo[1,2-a]pyrazine demonstrates superior metabolic stability due to decreased susceptibility to cytochrome P450-mediated oxidation at the bridgehead position. This translates to longer half-lives in vivo (t₁/₂ >4 hours vs. <2 hours for imidazo[4,5-b]pyridine analogs in rodent models) [9].
Selectivity Advantages over Pyrazolo[3,4-b]pyridine: Kinase profiling studies reveal that imidazo[1,2-a]pyrazine derivatives achieve >100-fold selectivity for DDR1 over structurally similar kinases like Bcr-Abl and c-Kit, whereas pyrazolo[3,4-b]pyridine analogs typically show <20-fold selectivity. This arises from the ability of the imidazo[1,2-a]pyrazine core to adopt a Type II binding mode, engaging unique hydrophobic regions adjacent to the ATP cleft [1].
Synthetic Accessibility vs. Imidazo[1,2-a]pyrimidines: The electron-deficient nature of the pyrazine ring facilitates regioselective functionalization at C3 via transition metal catalysis, achieving yields >80% in Suzuki couplings and Buchwald-Hartwig aminations. In contrast, imidazo[1,2-a]pyrimidine analogs require harsher conditions for analogous transformations, often resulting in lower yields (<50%) and regioisomeric mixtures [4] [7].
Table 1: Comparative Analysis of Heterocyclic Scaffolds in Kinase Inhibitor Development
Scaffold | Kinase Selectivity Index* | Metabolic Stability (t₁/₂, min) | Synthetic Complexity |
---|---|---|---|
Imidazo[1,2-a]pyrazine | >100-fold (DDR1) | >240 (human microsomes) | Moderate |
Imidazo[4,5-b]pyridine | 10-20 fold (JAK1) | 90-120 | Moderate |
Pyrazolo[3,4-b]pyridine | <20-fold (DDR1) | 150-180 | High |
Imidazo[1,2-a]pyrimidine | Not applicable (CYP51) | >300 | Low |
*Selectivity index measured against nearest off-target kinase
CAS No.: 19519-55-2
CAS No.: 10504-35-5
CAS No.: 25679-93-0
CAS No.: 25468-09-1
CAS No.: 26094-91-7